molecular formula C9H6N2O5 B11883872 Methyl 4-cyano-5-hydroxy-2-nitrobenzoate

Methyl 4-cyano-5-hydroxy-2-nitrobenzoate

Cat. No.: B11883872
M. Wt: 222.15 g/mol
InChI Key: QADPLLZIVBCKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyano-5-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H6N2O5 It is a derivative of benzoic acid and contains functional groups such as a cyano group, a hydroxyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-5-hydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate, followed by cyanation and hydroxylation reactions The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group The resulting nitro compound is then subjected to cyanation using a suitable cyanating agent, such as copper(I) cyanide, under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines to form substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 4-cyano-5-oxo-2-nitrobenzoate.

    Reduction: Methyl 4-cyano-5-hydroxy-2-aminobenzoate.

    Substitution: Methyl 4-cyano-5-hydroxy-2-amidobenzoate.

Scientific Research Applications

Methyl 4-cyano-5-hydroxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 4-cyano-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyano and hydroxyl groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.

Comparison with Similar Compounds

Methyl 4-cyano-5-hydroxy-2-nitrobenzoate can be compared with similar compounds such as:

    Methyl 4-hydroxy-2-nitrobenzoate: Lacks the cyano group, resulting in different reactivity and applications.

    Methyl 4-cyano-2-nitrobenzoate: Lacks the hydroxyl group, affecting its solubility and chemical behavior.

    Methyl 4-cyano-5-hydroxybenzoate: Lacks the nitro group, leading to different redox properties and biological activities.

The presence of all three functional groups (cyano, hydroxyl, and nitro) in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

methyl 4-cyano-5-hydroxy-2-nitrobenzoate

InChI

InChI=1S/C9H6N2O5/c1-16-9(13)6-3-8(12)5(4-10)2-7(6)11(14)15/h2-3,12H,1H3

InChI Key

QADPLLZIVBCKNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)O)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.